1,4-Dibromobutane

Descripción general

Descripción

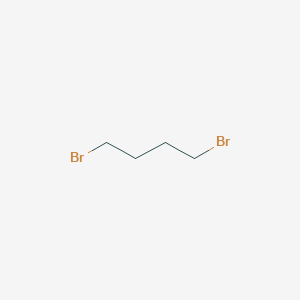

1,4-Dibromobutane (CAS: 110-52-1) is a linear aliphatic dihalide with the molecular formula Br(CH₂)₄Br and a molecular weight of 215.91 g/mol. Key physical properties include a boiling point of 197°C (at 760 mmHg) , melting point of -20°C, and density of 1.808 g/mL. It is insoluble in water but soluble in organic solvents like chloroform and ether.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dibromobutane can be synthesized through several methods:

From Tetrahydrofuran: One common method involves the ring-opening of tetrahydrofuran with hydrogen bromide. The reaction is typically carried out by adding tetrahydrofuran to a solution of hydrogen bromide, followed by the addition of sulfuric acid.

Appel Halogenation: Another method involves the conversion of alcohols or cyclic ethers to bromides using triphenylphosphine and 1,2-dibromo-1,1,2,2-tetrachloroethane in dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dibromobutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Cyclization Reactions: It can be used to form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or acetone at elevated temperatures.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide.

Cyclization Reactions: These reactions may require specific catalysts or conditions depending on the desired cyclic product.

Major Products:

N-Bromobutylcarbazole: Formed from the reaction with carbazole.

Alkenes: Formed through elimination reactions.

Cyclic Compounds: Formed through intramolecular cyclization reactions.

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- Intermediate for Pharmaceuticals : 1,4-Dibromobutane serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of Bifemelane, an antidepressant, and other active pharmaceutical ingredients (APIs) such as 4-Phenoxybutanoic acid and 1-(4-Methoxybutyl)hydrazine .

- Synthetic Reagent : It acts as a reagent in alkylation reactions and the preparation of Grignard compounds, which are crucial for forming carbon-carbon bonds in organic synthesis .

- Polymer Chemistry

-

Metabolism Studies

- Investigating Halogenated Compounds : The compound is employed to study the metabolism of halogenated hydrocarbons like 1,3-dichloropropane and 2,2-dichloropropane. Research has shown that it can produce stable sulfur-containing metabolites in biological systems, providing insights into metabolic pathways .

- Coordination Chemistry

Case Study 1: Synthesis of Antidepressants

In a study focused on synthesizing Bifemelane, researchers utilized this compound as an intermediate. The compound was reacted with other organic reagents to yield the final product with high purity and yield. This highlights its significance in pharmaceutical chemistry .

Case Study 2: Polymer Crosslinking

A research project investigated the use of this compound as a crosslinker for creating polymeric nanocomposites. The resulting materials exhibited improved thermal stability and mechanical strength due to the effective crosslinking facilitated by this dibromide compound .

Mecanismo De Acción

The mechanism of action of 1,4-dibromobutane primarily involves its reactivity as a dibromoalkane. The bromine atoms are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used. For example, in the formation of N-bromobutylcarbazole, the bromine atoms are replaced by the nucleophilic nitrogen atom of carbazole .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

1,4-Dibromo-2-methylbutane (C₅H₁₀Br₂)

- Molecular Weight : 229.94 g/mol.

- Structure : Branched chain with a methyl group at C2.

- Reactivity : Branching may hinder nucleophilic substitution compared to linear 1,4-Dibromobutane due to steric effects.

This compound-2,3-dione (C₄H₄Br₂O₂)

- Molecular Weight : 243.89 g/mol.

- Functional Groups : Two ketone groups adjacent to bromine atoms.

- Reactivity : Combines electrophilic bromine sites and nucleophilic carbonyl groups, enabling diverse reactions (e.g., nucleophilic attack or cross-coupling).

This compound-1,1,4,4-D₄ (Deuterated Analogue)

- Molecular Weight : 219.93 g/mol (due to deuterium substitution).

- Properties: Nearly identical physical properties to non-deuterated form but exhibits kinetic isotope effects.

- Applications : Tracing metabolic pathways and reaction mechanisms in pharmaceuticals and environmental studies.

Halopropane Analogues

1,3-Dichloropropane and 2,2-Dichloropropane

- Structure : Chlorinated vs. brominated; differing halogen positions.

- Reactivity : Chlorine’s lower leaving-group ability compared to bromine results in slower substitution reactions.

- Toxicity : Metabolized differently; this compound’s higher toxicity (LD₅₀: 300 mg/kg in mice) contrasts with chlorinated analogs, which may have distinct ecotoxicological profiles.

Data Table: Comparative Analysis

Research Findings

- Synthetic Utility : this compound facilitates high-yield (77–81%) synthesis of sulfur-bridged bis-triazine derivatives and serves as a spacer in sigma receptor ligands.

- Metabolic Studies : Deuterated this compound-D₄ elucidates isotopic effects on reaction rates and metabolic pathways, contrasting with chlorinated halopropanes.

- Safety : this compound requires inert atmosphere storage and poses risks of respiratory irritation (H335) and acute toxicity (H301).

Actividad Biológica

1,4-Dibromobutane (DBB) is a halogenated organic compound with the molecular formula C4H8Br2. It has garnered attention in various fields of research due to its biological activity, including potential applications in medicinal chemistry and environmental science. This article explores the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory effects, along with relevant case studies and research findings.

This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis. Its structure features two bromine atoms attached to a four-carbon alkane chain, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study involving the synthesis of surfactants from this compound showed that these compounds possess significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to the compound's ability to disrupt microbial membranes, leading to cell lysis .

| Compound | Microbial Strains Tested | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to high |

| Gemini surfactant | Various | Strong antimicrobial |

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. One such study indicated that DBB can induce apoptosis in HepG2 liver cancer cells. The compound was observed to cause a significant increase in apoptotic cell populations at higher concentrations (20 μM), suggesting a dose-dependent effect on cell viability .

Case Study: HepG2 Cell Line

- Objective : To evaluate the cytotoxic effects of this compound on HepG2 cells.

- Methodology : Cells were treated with varying concentrations of DBB for 48 hours.

- Results :

- Control group showed less than 5% apoptosis.

- At 20 μM concentration of DBB, approximately 47% of cells were apoptotic.

This indicates that DBB could be a potential candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that halogenated compounds can modulate inflammatory pathways. In a study examining various dibromoalkanes, it was found that compounds similar to DBB exhibited significant inhibitory effects on pro-inflammatory cytokine production in activated macrophages .

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | IL-1β production reduced by 40% | 100 |

Metabolism and Environmental Impact

The metabolism of this compound has been studied to understand its environmental fate and potential toxicity. It has been utilized as a reagent in various synthetic processes and can undergo biotransformation in microbial systems. This aspect is crucial for assessing the ecological risks associated with its use in industrial applications .

Q & A

Q. What are the standard laboratory synthesis methods for 1,4-dibromobutane, and how can reaction conditions be optimized for yield?

Basic Research Focus

this compound is typically synthesized via two routes:

- From 1,4-butanediol : Reacting with hydrobromic acid (HBr, 48-50%) and sulfuric acid under reflux (3–6 hours), followed by steam distillation and drying .

- From tetrahydrofuran (THF) : THF reacts with HBr and sulfuric acid (3 hours reflux), yielding 83% after steam distillation and purification .

Optimization Tips :

- Use concentrated HBr (≥50%) to maximize bromide availability.

- Control reaction temperature (100–120°C) to avoid side reactions.

- Employ inert solvents (e.g., dichloromethane) to stabilize intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound purity and structural integrity?

Basic Research Focus

Key methods include:

- NMR : <sup>1</sup>H NMR (δ 3.4 ppm for Br-CH2, δ 1.8–1.9 ppm for central CH2 groups) and <sup>13</sup>C NMR (δ 33–35 ppm for Br-C) .

- GC-MS : Retention time ~8–10 minutes (non-polar column) with molecular ion peak at m/z 215.9 (M<sup>+</sup>) .

- Refractometry : Verify refractive index (n<sup>20</sup>/D ≈ 1.519) .

Purity Assessment :

- Measure density (1.808 g/mL at 25°C) and compare to literature values .

- Test for non-volatile residues (<50 ppm) via gravimetry .

Q. How does this compound facilitate the formation of long-range 3D molecular arrangements in polymer complexes, and what experimental parameters are critical?

Advanced Research Focus

this compound acts as a cross-linker in polymers like poly(2-vinylpyridine), enabling 3D networks through nucleophilic substitution.

Critical Parameters :

- Molar Ratio : A 1:2 monomer-to-crosslinker ratio ensures optimal branching .

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Reaction Time : 24–48 hours at 60–80°C for complete substitution .

Characterization :

Q. What strategies are effective in resolving discrepancies in reported physical properties (e.g., boiling point, density) of this compound across literature sources?

Advanced Research Focus

Discrepancies arise from measurement conditions (pressure, purity):

- Boiling Point : Reported as 63–65°C at 6 mmHg vs. 197°C at 760 mmHg . Use the Clausius-Clapeyron equation to reconcile pressure-dependent values .

- Density : Variations (1.789–1.808 g/mL) correlate with temperature (20–25°C). Calibrate instruments and report temperature explicitly .

Validation :

Q. What are the mechanistic considerations for using this compound in synthesizing vanadium(IV) cage complexes, and how do stoichiometric ratios influence product formation?

Advanced Research Focus

In vanadium(IV) cage synthesis, this compound bridges metal centers via alkylation.

Mechanism :

- Vanadium precursors (e.g., VCl4) react with the dibromide in THF, forming V-Br bonds .

- Stoichiometry : A 1:3 V:dibromobutane ratio maximizes cage formation .

Optimization :

Q. What safety protocols are essential when handling this compound in laboratory settings, given its toxicological profile?

Basic Research Focus

- PPE : Nitrile gloves, goggles, and fume hoods (vapor inhalation LD50 = 300 mg/kg in mice) .

- Storage : Keep at 4°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can this compound be utilized as a cross-linking agent in the development of zwitterionic liposomes for gene delivery, and what characterization methods validate its incorporation?

Advanced Research Focus

In liposome synthesis, the dibromobutane links zwitterionic lipids, enhancing stability.

Procedure :

- React with phosphatidylcholine derivatives (1:1 molar ratio) in chloroform .

- Dialyze to remove unreacted dibromobutane .

Validation :

- Dynamic light scattering (DLS) for size (100–200 nm).

- Zeta potential (±5 mV confirms zwitterionic nature) .

Q. What are the challenges in quantifying sulfur-containing metabolites derived from this compound in toxicological studies, and what analytical approaches improve accuracy?

Advanced Research Focus

Metabolites like thiol-adducts require specialized detection:

- LC-MS/MS : Use ESI-negative mode for sulfhydryl compounds (LOD ≈ 0.1 ng/mL) .

- Derivatization : Add iodoacetamide to stabilize thiols pre-analysis .

Challenges :

Propiedades

IUPAC Name |

1,4-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044364 | |

| Record name | 1,4-Dibromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-52-1 | |

| Record name | 1,4-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G49PHR6JFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.